molecular formula C11H17ClN2S B14034160 1-(4-(methylthio)phenyl)piperazine HCl

1-(4-(methylthio)phenyl)piperazine HCl

Cat. No.: B14034160
M. Wt: 244.78 g/mol
InChI Key: GKWZKYWXCHCDQB-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)piperazine HCl is a chemical compound of significant interest in specialized pharmacological research. Its primary research value lies in its role as a synthetic precursor or chemical intermediate in the synthesis of more complex bioactive molecules. Notably, the core structure of this compound is integral to the chemical makeup of LP44, a selective 5-HT7 receptor agonist used in neuroscience studies . Research employing such agonists has shown potential in investigating novel therapeutic pathways for voiding dysfunction following spinal cord injury, with studies indicating an improvement in voiding efficiency in animal models . This suggests the compound and its derivatives are valuable tools for probing the functions of the 5-HT7 serotonin receptor subtype, which is implicated in a range of central nervous system functions. As a piperazine derivative, it is part of a broad class of compounds known for their diverse pharmacological properties and prevalence in medicinal chemistry research . This product is intended for laboratory research applications by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H17ClN2S

Molecular Weight

244.78 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)piperazine;hydrochloride

InChI

InChI=1S/C11H16N2S.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H

InChI Key

GKWZKYWXCHCDQB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization of Aniline Derivatives with Bis-(2-chloroethyl)amine Hydrochloride

One industrially viable method for preparing N-phenylpiperazines, which can be adapted for 1-(4-(methylthio)phenyl)piperazine hydrochloride, involves the solvent-free cyclization of aniline derivatives with bis-(2-chloroethyl)amine hydrochloride under high temperature conditions (160–250 °C). This method was described in CN103980229A and involves the following key steps:

  • Mixing 4-(methylthio)aniline (as the substituted aniline) with bis-(2-chloroethyl)amine hydrochloride in appropriate stoichiometric ratios.
  • Heating the mixture to induce melting and subsequent cyclization, forming the piperazine ring directly in the molten state.
  • The reaction generates hydrochloric acid gas, which can be absorbed and recycled, enhancing environmental and economic efficiency.
  • Post-reaction treatment with an alkaline aqueous solution to isolate the crude product.
  • Purification by reduced pressure distillation to achieve high purity (>99.5% by HPLC) and good yield (>75%).

This method is notable for its simplicity, solvent-free operation, minimal waste generation, and suitability for industrial scale-up. The absence of solvents and acid-binding agents during the reaction reduces cost and environmental impact significantly.

One-Pot Synthesis Using Protonated Piperazine and Electrophilic Reagents

An alternative synthetic approach involves the use of protonated piperazine salts (e.g., piperazine monohydrochloride) reacting with electrophilic reagents such as acyl chlorides or Michael acceptors in a one-pot, one-step procedure. This method, outlined in the literature on monosubstituted piperazine synthesis, offers:

  • Avoidance of protecting groups due to the protonation of one nitrogen atom, which suppresses disubstitution.
  • Mild reaction conditions at room or elevated temperatures in common solvents.
  • Use of heterogeneous metal ion catalysts supported on polymeric resins to facilitate the reaction.
  • Potential for microwave-assisted acceleration to improve efficiency.

For 1-(4-(methylthio)phenyl)piperazine hydrochloride, the corresponding 4-(methylthio)phenyl electrophile (e.g., 4-(methylthio)phenyl chloride or similar activated derivative) can be reacted with protonated piperazine under these conditions to yield the desired monosubstituted piperazine hydrochloride salt with high selectivity and yield.

Crystallization and Purification Techniques

Following synthesis, purification steps are critical to obtain the hydrochloride salt in pure form. A typical purification protocol adapted from similar piperazine hydrochloride preparations includes:

  • Dissolution of the crude product in a suitable solvent such as isopropyl alcohol at elevated temperature (75–80 °C).
  • Treatment with activated carbon to remove colored impurities.
  • Hot filtration through a hyflo bed to eliminate carbon and insoluble residues.
  • Controlled cooling of the filtrate to induce crystallization.
  • Filtration and washing of the crystalline product with cold isopropyl alcohol.
  • Drying under vacuum at 70–80 °C to yield the pure hydrochloride salt.

This approach provides a high recovery yield (approximately 80%) of pure crystalline product suitable for pharmaceutical applications.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Solvent-free cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride High temp (160–250 °C), no solvent, molten state reaction High purity (>99.5%), high yield (>75%), low waste, industrial scalability Requires high temperature equipment
One-pot reaction of protonated piperazine with electrophilic reagents Mild conditions, heterogeneous catalysis, microwave acceleration possible Selective monosubstitution, no protecting groups, cost-effective Requires suitable electrophilic reagents, catalyst handling
Crystallization purification from isopropyl alcohol Activated carbon treatment, hot filtration, controlled crystallization High purity, good yield (~80%), scalable Additional processing steps

Research Findings and Practical Considerations

  • The solvent-free molten state cyclization method is particularly suited for large-scale industrial production due to its simplicity, low environmental impact, and high yield and purity metrics.
  • The one-pot protonated piperazine approach offers synthetic flexibility and mild conditions, which may be advantageous for sensitive substituents or when microwave-assisted synthesis is employed to reduce reaction times.
  • Purification by crystallization from isopropyl alcohol is an effective and scalable method to achieve pharmaceutical-grade purity, with activated carbon treatment effectively removing impurities.
  • Recycling of hydrochloric acid gas generated during synthesis enhances sustainability and cost efficiency in industrial operations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylthio)phenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-(Methylthio)phenyl)piperazine HCl has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 1-(4-(methylthio)phenyl)piperazine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The para-substituted methylthio group in the target compound contrasts with ortho/meta substituents in analogs like 1-(2-methoxyphenyl)piperazine or 1-(3-chlorophenyl)piperazine. Para substitution often improves receptor binding due to steric and electronic effects .
  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (-Cl) and trifluoromethyl (-CF₃) substituents are electron-withdrawing, reducing electron density on the phenyl ring, while methylthio (-SMe) is weakly electron-donating. This difference may alter π-π stacking interactions with receptor sites .
2.2. Pharmacological Activity
  • Serotonin Receptor Modulation :
    • 1-(3-Chlorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine exhibit mixed agonist/antagonist effects on 5-HT1B receptors, with variable effects on sympathetic nerve discharge (SND) .
    • The methylthio group in the target compound may enhance 5-HT1A affinity compared to methoxy analogs, as sulfur’s polarizability improves hydrophobic interactions .
  • Adenosine Receptor Allosteric Enhancement: 1-(4-Trifluoromethylphenyl)piperazine derivatives show potent A1 receptor allosteric enhancement. The methylthio analog’s activity remains unstudied but is hypothesized to differ due to reduced electron-withdrawing effects .
2.3. Physicochemical Properties
  • Melting Points : Piperazine HCl salts generally melt between 170–215°C. For example:
    • 1-(4-Trifluoromethylphenyl)piperazine HCl: 213–214°C .
    • 1-(5-Chloro-2-methoxyphenyl)piperazine HCl: ~171–172°C (estimated) .
    • Target compound: Expected range 170–190°C based on structural similarity.
  • Elemental Composition :
    • Carbon content in piperazine HCl salts varies with substituents (e.g., 55.23% C for 1-(4-CF₃-phenyl)piperazine HCl vs. 61.18% C for benzodioxolyl derivatives) . The methylthio group (C: 7.7% of molecular weight) likely places the target compound’s carbon content near 55–60%.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-(methylthio)phenyl)piperazine HCl to improve yield and purity?

Methodological Answer: Synthesis optimization involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For example, substituting the thioether group (methylthio) onto the phenyl ring requires careful control of nucleophilic aromatic substitution (NAS) conditions. Evidence from analogous piperazine derivatives (e.g., 1-(3-((4-fluorophenyl)thio)propyl)piperazine HCl) shows that using polar aprotic solvents (e.g., DMSO) at 80–100°C improves reaction efficiency . Post-synthesis, recrystallization in ethanol/HCl yields high-purity hydrochloride salts, as confirmed by NMR and elemental analysis (e.g., δ 10.44 ppm for HCl protons in DMSO-d6) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key for verifying substituent positions (e.g., methylthio group at C4 of the phenyl ring) and piperazine backbone conformation. Aromatic protons typically resonate at δ 7.1–7.5 ppm, while piperazine protons appear as multiplets between δ 3.0–3.5 ppm .
  • Elemental Analysis : Ensures stoichiometric alignment (e.g., C 55.23%, H 5.33%, N 6.44% for a related compound) .
  • HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete substitution or oxidation of the methylthio group .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer: The methylthio group is susceptible to oxidation under ambient conditions. Storage at -20°C in airtight, light-protected containers with desiccants is recommended. Periodic stability testing via TLC or HPLC can monitor degradation (e.g., sulfoxide/sulfone formation) .

Q. What are the foundational structure-activity relationship (SAR) principles for modifying this compound?

Methodological Answer:

  • Phenyl Ring Substitution : Electron-withdrawing groups (e.g., Cl, F) at the para position enhance receptor binding affinity, while methylthio groups balance lipophilicity and metabolic stability .
  • Piperazine Core : N-methylation or incorporation of bulky substituents (e.g., cyclohexyl) can modulate selectivity for serotonin or dopamine receptors .

Advanced Research Questions

Q. How can multi-step synthetic routes be designed to incorporate functionalized analogs for biological screening?

Methodological Answer: A retrosynthetic approach involves:

Core Synthesis : NAS of 4-(methylthio)aniline with piperazine under Mitsunobu conditions .

Late-Stage Functionalization : Introduce fluorinated or chlorinated aryl groups via Suzuki-Miyaura coupling (e.g., using Pd catalysts) to diversify the library .

Salt Formation : Final HCl salt precipitation ensures solubility for in vitro assays .

Q. What strategies resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Meta-Analysis : Compare EC50 values across analogs (e.g., 1-(4-chlorophenyl)piperazine vs. 1-(4-fluorophenyl)piperazine) to identify substituent-specific trends .
  • Molecular Dynamics (MD) Simulations : Model receptor-ligand interactions (e.g., 5-HT2A vs. D2 receptors) to explain selectivity discrepancies .
  • Solubility-Activity Trade-offs : Use logP measurements and SPR biosensors to correlate lipophilicity with membrane permeability .

Q. How can researchers validate hypothesized metabolic pathways for this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Major pathways include S-oxidation of the methylthio group and N-dealkylation of the piperazine ring .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks .

Q. What computational tools are effective for predicting physicochemical properties?

Methodological Answer:

  • QSPR Models : Predict logP (e.g., 2.8–3.5), pKa (e.g., 8.2 for the piperazine nitrogen), and solubility using software like ACD/Labs or MOE .
  • AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys propose feasible routes for novel analogs, prioritizing atom economy and step efficiency .

Q. How can cytotoxicity discrepancies between in vitro and ex vivo models be addressed?

Methodological Answer:

  • 3D Cell Cultures : Use spheroids or organoids to mimic in vivo tissue complexity, reducing false positives from monolayer assays .
  • ROS Scavenging Assays : Quantify reactive oxygen species (ROS) to determine if cytotoxicity arises from oxidative stress (common with thioether-containing compounds) .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

  • Solvent Recycling : Replace DCM with cyclopentyl methyl ether (CPME) for NAS reactions, reducing environmental toxicity .
  • Catalytic Methods : Employ immobilized Pd catalysts for cross-coupling steps, achieving >90% yield with minimal metal leaching .

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